3-(2-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-(2-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound known for its diverse applications in scientific research. This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and is substituted with various functional groups, including a chlorophenyl group, a methyl group, a methylpiperazinyl group, and a trifluoromethyl group. These substitutions confer unique chemical properties and biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors, such as hydrazines and pyrimidines, under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a chlorophenyl group is introduced to the core structure.
Addition of the Methyl Group: Methylation reactions, using reagents like methyl iodide or dimethyl sulfate, are employed to introduce the methyl group.
Attachment of the Methylpiperazinyl Group: This step involves nucleophilic substitution reactions where the piperazine ring is attached to the core structure.
Incorporation of the Trifluoromethyl Group: This is often done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of alcohols or ketones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Alcohols, ketones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.
Medicine
The compound has potential therapeutic applications, including as an anti-inflammatory, anti-cancer, or anti-microbial agent. Its ability to modulate specific biological pathways makes it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Unique due to its specific substitutions.
3-(2-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine: Lacks the trifluoromethyl group.
3-(2-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine: Substitutes the trifluoromethyl group with a methyl group.
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability, distinguishing it from similar compounds.
Properties
Molecular Formula |
C19H19ClF3N5 |
---|---|
Molecular Weight |
409.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H19ClF3N5/c1-12-11-15(27-9-7-26(2)8-10-27)28-18(24-12)16(17(25-28)19(21,22)23)13-5-3-4-6-14(13)20/h3-6,11H,7-10H2,1-2H3 |
InChI Key |
SBBXLKGUWKSHDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C)C(F)(F)F)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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